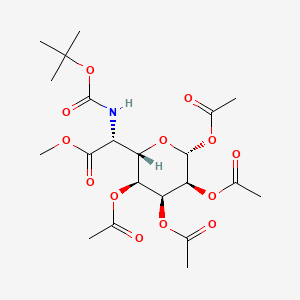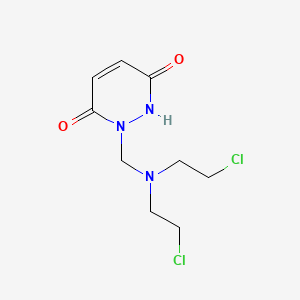
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is a sulfur-containing amino acid derivative. It is structurally related to homocysteine and cystathionine, which are important intermediates in the metabolism of sulfur-containing amino acids. This compound contains a thioether linkage, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine typically involves the thioalkylation of protected cysteine derivatives. One common method is the S-alkylation of C-protected cysteine with ω-iodoamino acids in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This reaction proceeds efficiently, yielding the desired product in high yields within a few hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed.
Substitution: Reagents such as acyl chlorides or alcohols in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a model compound for studying sulfur-containing amino acids and their metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as in the treatment of sulfur metabolism disorders, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine involves its interaction with various molecular targets and pathways. It can influence cellular redox states and detoxify reactive oxygen species due to its sulfur-containing structure. This compound may also interact with enzymes involved in sulfur metabolism, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.
Cystathionine: An intermediate in the biosynthesis of cysteine from homocysteine.
Cysteine: A sulfur-containing amino acid that is a precursor to glutathione.
Uniqueness
S-(2-((3-Amino-3-carboxypropyl)thio)ethyl)homocysteine is unique due to its thioether linkage, which provides enhanced stability compared to disulfide bonds found in cystine. This structural feature makes it an attractive candidate for the development of stable bioactive peptides and other applications .
Propriétés
Numéro CAS |
6633-54-1 |
|---|---|
Formule moléculaire |
C10H20N2O4S2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-amino-4-[2-(3-amino-3-carboxypropyl)sulfanylethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C10H20N2O4S2/c11-7(9(13)14)1-3-17-5-6-18-4-2-8(12)10(15)16/h7-8H,1-6,11-12H2,(H,13,14)(H,15,16) |
Clé InChI |
IONUJTAFZALWBL-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCSCCC(C(=O)O)N)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
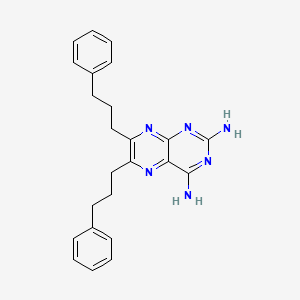

![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
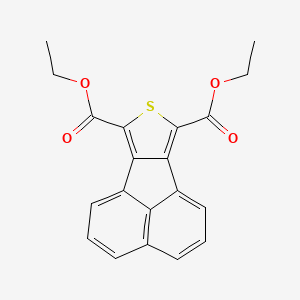
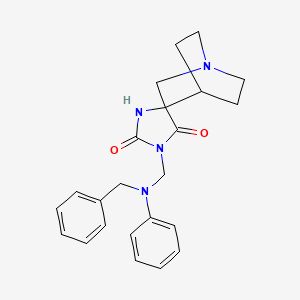


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
